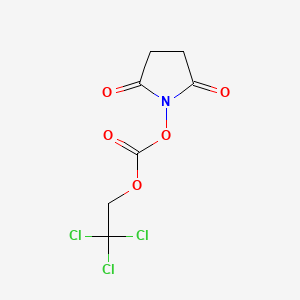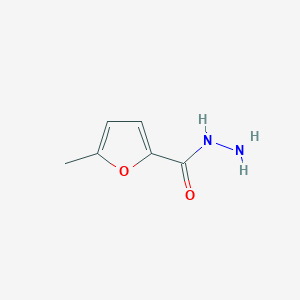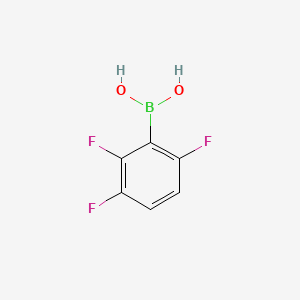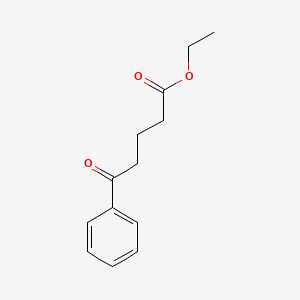
2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate
概要
説明
2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate is a chemical compound with the molecular formula C7H6Cl3NO5. It is known for its use in various chemical reactions and applications, particularly in organic synthesis and pharmaceutical research. The compound is characterized by its white to almost white crystalline powder form and is typically stored in an inert atmosphere at temperatures between 2-8°C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate involves the reaction of 2,2,2-trichloroethanol with 2,5-dioxopyrrolidin-1-yl carbonate. The reaction is typically carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbonate ester linkage. The reaction conditions often include an inert atmosphere to prevent unwanted side reactions and a controlled temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity level .
化学反応の分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can vary but generally include derivatives of 2,5-dioxopyrrolidin-1-yl carbonate.
Hydrolysis Products: The primary products of hydrolysis are 2,2,2-trichloroethanol and 2,5-dioxopyrrolidin-1-yl carbonate.
科学的研究の応用
2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbonate esters.
Pharmaceutical Research: The compound is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: It is used in the modification of biomolecules for studying biological processes and interactions.
作用機序
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate involves the formation of a reactive intermediate that can undergo nucleophilic attack. The trichloroethyl group serves as a leaving group, facilitating the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
Succinimidyl 2,2,2-trichloroethyl carbonate: Similar in structure and reactivity, used in similar applications.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Another related compound with similar reactivity but different substituents.
Uniqueness
2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate is unique due to its specific reactivity profile and the presence of the trichloroethyl group, which provides distinct chemical properties compared to other carbonate esters. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,2,2-trichloroethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3NO5/c8-7(9,10)3-15-6(14)16-11-4(12)1-2-5(11)13/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZXNGAFYBGQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400605 | |
| Record name | 1-{[(2,2,2-Trichloroethoxy)carbonyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66065-85-8 | |
| Record name | 1-{[(2,2,2-Trichloroethoxy)carbonyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,2,2-Trichloroethoxycarbonyloxy)succinimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methoxybenzo[b]thiophene](/img/structure/B1307729.png)
![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1307731.png)

![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)
![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)

![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)
![1-(1H-indol-3-yl)-2-[4-(3-phenylprop-2-enyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B1307765.png)





